molecular formula C14H18N2 B15068552 1-Methyl-2-(piperidin-4-yl)-1H-indole

1-Methyl-2-(piperidin-4-yl)-1H-indole

Cat. No.: B15068552
M. Wt: 214.31 g/mol
InChI Key: WNYFSQVZUYOLQK-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(piperidin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the piperidinyl group. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent alkylation of the indole nitrogen with methyl iodide introduces the methyl group. The piperidinyl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by continuous flow processes for the subsequent alkylation and substitution steps. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-2-(piperidin-4-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-2-piperidin-4-ylindole

InChI

InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3

InChI Key

WNYFSQVZUYOLQK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCNCC3

Origin of Product

United States

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